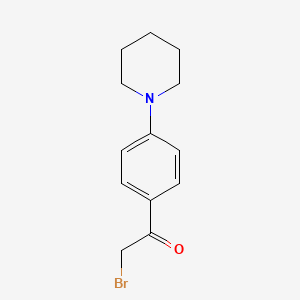

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone

概要

説明

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with a piperidin-1-yl group. It is commonly used as an intermediate in organic synthesis and has significant applications in pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone typically involves the bromination of 1-(4-(piperidin-1-yl)phenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Major Products:

Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 1-(4-(piperidin-1-yl)phenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(4-(piperidin-1-yl)phenyl)acetic acid.

科学的研究の応用

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone has diverse applications in scientific research:

作用機序

The mechanism of action of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the piperidin-1-yl group can interact with receptors or enzymes. The compound may modulate the activity of specific molecular pathways, leading to its observed biological effects .

類似化合物との比較

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

1-(4-Bromo-phenyl)-2-piperidin-1-yl-ethanone: Similar structure but with the bromine atom on the phenyl ring instead of the ethanone group.

Uniqueness: 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is unique due to the specific positioning of the bromine atom and the piperidin-1-yl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a piperidine ring, which are known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound contains:

- A bromine atom (Br) that can participate in halogen bonding.

- A piperidin-1-yl group that may interact with various receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. The bromine atom's presence enhances the compound's reactivity, allowing it to engage with various biological targets. The piperidine moiety is particularly significant in mediating interactions with neurotransmitter receptors, which may lead to effects on neurological functions and psychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell growth. Studies have shown that it can affect key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in oncology .

- Neurological Effects : Due to its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological and psychiatric conditions .

- Antimicrobial Properties : Preliminary studies have indicated that derivatives of this compound could possess antibacterial and antifungal activities, although specific data on this compound itself remains limited .

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:

Case Study 1: Anticancer Activity

A study evaluated the effects of piperidine derivatives on glioma cell lines, showing that certain modifications led to enhanced growth inhibition compared to standard treatments. The mechanism involved the inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular homeostasis in cancer cells .

Case Study 2: Neurological Impact

Another investigation focused on compounds with similar structures affecting neurotransmitter receptors. These studies demonstrated that modifications in the piperidine ring could significantly alter receptor affinity and efficacy, suggesting that this compound might also exhibit similar properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom, Piperidine ring | Potential anticancer and neuroactive |

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanone | Thiazole instead of phenyl | Inhibits Na+/K(+)-ATPase; anticancer |

| 1-(4-Bromo-phenyl)-2-piperidin-1-ylethanone | Bromine on phenyl ring | Neuroactive; less studied |

特性

IUPAC Name |

2-bromo-1-(4-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-10-13(16)11-4-6-12(7-5-11)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGRTNRSRXPCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578962 | |

| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210832-84-1 | |

| Record name | 2-Bromo-1-[4-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。